molecular formula C14H11NO3S B14194319 10H-Phenothiazine-1-carboxylic acid, 7-methoxy- CAS No. 864241-06-5

10H-Phenothiazine-1-carboxylic acid, 7-methoxy-

Katalognummer: B14194319
CAS-Nummer: 864241-06-5
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: AYOHORBDXOSQGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10H-Phenothiazine-1-carboxylic acid, 7-methoxy- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The addition of a methoxy group at the 7th position and a carboxylic acid group at the 1st position enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-1-carboxylic acid, 7-methoxy- typically involves the functionalization of the phenothiazine coreThe reaction conditions often involve the use of strong acids or bases as catalysts and organic solvents like acetonitrile or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

10H-Phenothiazine-1-carboxylic acid, 7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

10H-Phenothiazine-1-carboxylic acid, 7-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 10H-Phenothiazine-1-carboxylic acid, 7-methoxy- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenothiazine: The parent compound with a simpler structure.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antihistamine and antiemetic agent.

Uniqueness

10H-Phenothiazine-1-carboxylic acid, 7-methoxy- is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and reactivity compared to other phenothiazine derivatives .

Eigenschaften

CAS-Nummer

864241-06-5

Molekularformel

C14H11NO3S

Molekulargewicht

273.31 g/mol

IUPAC-Name

7-methoxy-10H-phenothiazine-1-carboxylic acid

InChI

InChI=1S/C14H11NO3S/c1-18-8-5-6-10-12(7-8)19-11-4-2-3-9(14(16)17)13(11)15-10/h2-7,15H,1H3,(H,16,17)

InChI-Schlüssel

AYOHORBDXOSQGH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)NC3=C(C=CC=C3S2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.